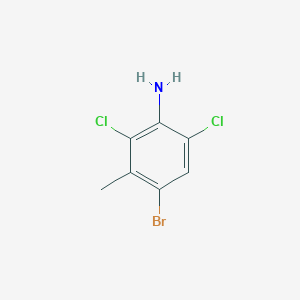

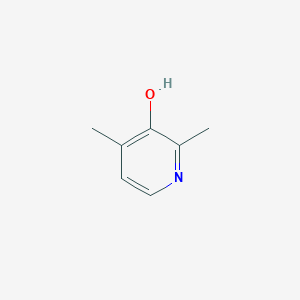

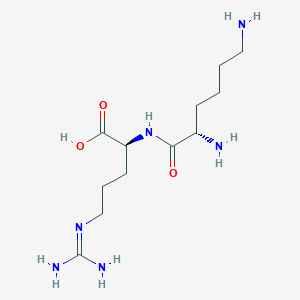

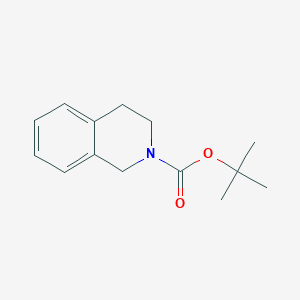

7-Methyl-1H-indole-5-carboxylic acid

Descripción general

Descripción

7-Methyl-1H-indole-5-carboxylic acid is a derivative of indole, which is a fundamental scaffold in many natural products and biologically active molecules. Indoles and their derivatives are of significant interest in organic chemistry due to their prevalence in pharmaceuticals and their versatile chemical properties. Although the provided papers do not directly discuss 7-Methyl-1H-indole-5-carboxylic acid, they offer insights into the chemistry of related indole carboxylic acids, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as the aza-Friedel-Crafts reaction, as mentioned in the first paper. This reaction allows for the formation of 3-substituted indoles in water, using carboxylic acid as a catalyst . While this particular method focuses on the 3-position of the indole ring, similar synthetic approaches could potentially be adapted for the synthesis of 7-Methyl-1H-indole-5-carboxylic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, as seen in the fourth paper, where the molecule of methyl 1-methyl-1H-indole-3-carboxylate is described as planar . This planarity is a common feature among indole derivatives and is likely to be present in 7-Methyl-1H-indole-5-carboxylic acid as well. The orientation of the carboxylic acid group can vary, as shown in the sixth paper, where the carboxyl group bonded to the six-membered ring is nearly planar with the indole system, while another carboxylic acid group is almost perpendicular .

Chemical Reactions Analysis

Indole carboxylic acids are versatile intermediates in organic synthesis. They can participate in multicomponent reactions and C-H functionalization, as discussed in the fifth paper . These reactions are crucial for the diversification of indole-based compounds and could be relevant for further functionalization of 7-Methyl-1H-indole-5-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from spectroscopic and computational studies. For instance, the second paper provides detailed spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, including FT-IR, FT-Raman, UV, and NMR spectra . These techniques can be used to characterize 7-Methyl-1H-indole-5-carboxylic acid and predict its reactivity. Additionally, computational studies such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) can provide insights into the electronic nature and reactive sites of the molecule .

Aplicaciones Científicas De Investigación

Spectroscopic and Computational Studies

7-Methyl-1H-indole-5-carboxylic acid and related compounds are significant in spectroscopic and computational studies. Research on a related compound, Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), has been characterized using various spectroscopic techniques. These studies include Fourier Transform Infrared (FT-IR), FT-Raman, UV, and Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, such as Density Functional Theory (DFT), are utilized to understand the molecular structure and reactivity, including the study of Non-Linear Optical (NLO) properties (Almutairi et al., 2017).

Molecular Docking and Synthesis

Molecular docking studies are conducted with indole derivatives to predict binding interactions with target proteins. For example, research on 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrates this application. These compounds, synthesized from 1H-indole-2-carboxylic acids, offer insights into potential biological activities (Reddy et al., 2022).

Conformational Studies in Peptide Research

Indole derivatives, including those similar to 7-Methyl-1H-indole-5-carboxylic acid, are used in peptide and peptoid conformation elucidation studies. These compounds are designed to restrict the conformational flexibility of the side chain, aiding in understanding peptide structure and function (Horwell et al., 1994).

Electrodeposition and Material Science

Indole derivatives with carboxylic groups are explored in electrodeposition and materials science. For instance, research on polyindole derivatives with carboxylic substituents shows their potential applications in supercapacitors. The position of the carboxylic substituent significantly impacts the electrochemical properties and capacitance performance of these materials (Ma et al., 2015).

Pharmaceutical Applications

Indole compounds are also synthesized for pharmaceutical applications, including antiviral and antimicrobial activities. Studies on compounds like 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl esters reveal their potential for medical applications, such as in treating viral infections (Ivashchenko et al., 2014).

Anticancer Research

Synthesis of novel indole derivatives is pursued for their potential anticancer properties. For example, indole-benzimidazole derivatives are synthesized and tested for their anticancer activities, showcasing the versatility of indole derivatives in medical research (Wang et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

7-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWSPFYTYUIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570442 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-indole-5-carboxylic acid | |

CAS RN |

180624-00-4 | |

| Record name | 7-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.